Subnanomolar Potency Achieved with 2,6-Dimethylpiperazine Acrylamide Warhead vs. Unsubstituted or Mono‑Methyl Piperazine Analogs in KRAS G13D Biochemical Assays
The 2,6‑dimethylpiperazine acrylamide scaffold enables subnanomolar biochemical potency against KRAS G13D, a level unattainable with unsubstituted piperazine or mono‑methylpiperazine warheads. The most optimized “untethered” 2,6‑dimethylpiperazine‑containing analog (compound 41) exhibits IC₅₀ = 0.41 nM with 29‑fold selectivity over wild‑type KRAS [1]. In contrast, the initial screening hit 27 (an oxazepino‑tethered acrylamide with a different piperazine substitution) showed an IC₅₀ = 0.18 µM (180 nM), representing a >400‑fold potency improvement upon transitioning to the 2,6‑dimethylpiperazine acrylamide scaffold [1]. Furthermore, the morpholine analog 34 completely lost selectivity (measured pKₐ = 5.4 vs. 8.4 for the piperazine analog 33), underscoring the critical role of the protonatable secondary amine in the 2,6‑dimethylpiperazine core for establishing a salt‑bridge with Asp13 [1].
| Evidence Dimension | Biochemical potency (IC₅₀) and selectivity against KRAS G13D GDP |
|---|---|
| Target Compound Data | Compound 41 (2,6-dimethylpiperazine acrylamide): IC₅₀ = 0.41 nM, 29× selective over WT KRAS |
| Comparator Or Baseline | Starting hit 27 (oxazepino‑tethered acrylamide, different piperazine core): IC₅₀ = 0.18 µM (180 nM), 6.1× selective; Morpholine analog 34: no significant selectivity |
| Quantified Difference | >400‑fold improvement in potency (0.41 nM vs. 180 nM); selectivity improvement from 6.1× to 29× |
| Conditions | KRAS G13D GDP HTRF biochemical assay; mean of n = 2 replicates |
Why This Matters
This demonstrates that the 2,6‑dimethylpiperazine acrylamide warhead is not interchangeable; its unique stereoelectronic presentation of the acrylamide carbonyl and the protonated secondary amine are essential for achieving subnanomolar, selective target engagement.
- [1] Bröker, J.; Waterson, A.G.; Smethurst, C.; Kessler, D.; Böttcher, J.; Mayer, M.; Gmaschitz, G.; Phan, J.; Little, A.; Abbott, J.R.; et al. Structure‑Based Design and Evaluation of Reversible KRAS G13D Inhibitors. ACS Med. Chem. Lett. 2024, 15, 21–28. View Source
